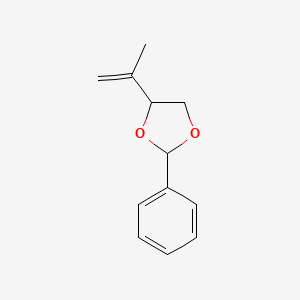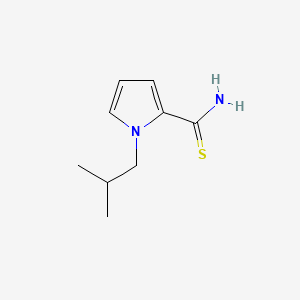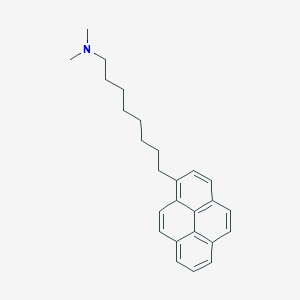![molecular formula C14H18Cl2N2O3 B14343381 Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate CAS No. 92302-31-3](/img/structure/B14343381.png)
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a bis(2-chloroethyl)carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with bis(2-chloroethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified with ethanol to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bis(2-chloroethyl) groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted carbamates and amines.
Hydrolysis: 4-aminobenzoic acid, ethanol, and bis(2-chloroethyl)amine.
Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
科学研究应用
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cell division.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate involves the formation of covalent bonds with nucleophilic sites in biological macromolecules. The bis(2-chloroethyl) groups can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy.
相似化合物的比较
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate can be compared with other carbamate derivatives and alkylating agents:
Similar Compounds: this compound, this compound, and this compound.
Uniqueness: The presence of both an ester and a bis(2-chloroethyl)carbamoyl group makes this compound unique, as it combines the reactivity of carbamates with the potential for DNA cross-linking.
属性
CAS 编号 |
92302-31-3 |
|---|---|
分子式 |
C14H18Cl2N2O3 |
分子量 |
333.2 g/mol |
IUPAC 名称 |
ethyl 4-[bis(2-chloroethyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-2-21-13(19)11-3-5-12(6-4-11)17-14(20)18(9-7-15)10-8-16/h3-6H,2,7-10H2,1H3,(H,17,20) |
InChI 键 |
JSLRCSJIFRUZNP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


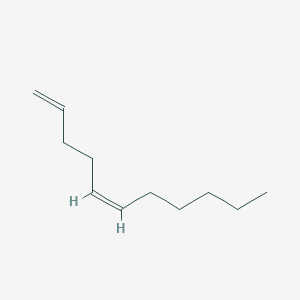
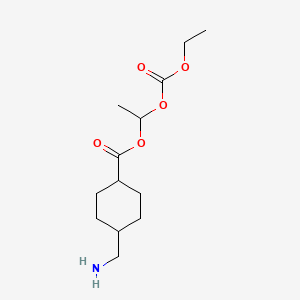
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
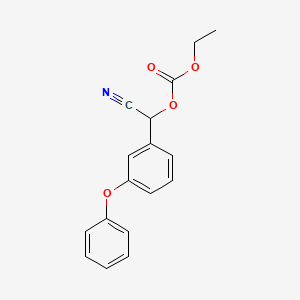
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
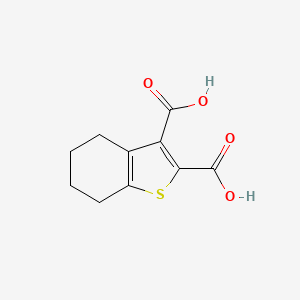
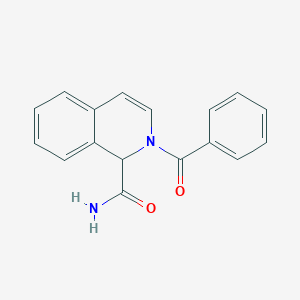
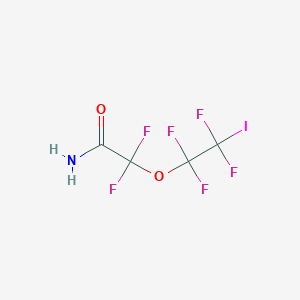
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
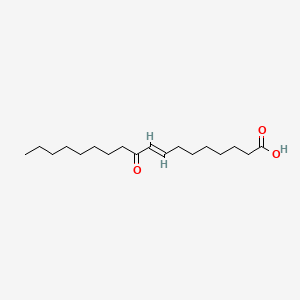
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
